molecular formula C16H13N3S B11732255 2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile

2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile

Cat. No.: B11732255
M. Wt: 279.4 g/mol
InChI Key: QWUZKLGMYXAWHL-UHFFFAOYSA-N
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Description

The compound 2-[(E)-[(1H-Indol-3-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile features a thiophene core substituted with a carbonitrile group at position 3, methyl groups at positions 4 and 5, and an (E)-configured Schiff base linkage to a 1H-indol-3-yl moiety. This structure combines aromatic heterocycles (thiophene and indole) with a nitrile functional group, imparting unique electronic and steric properties. The indole group contributes hydrogen-bonding capability via its NH group, while the dimethyl substitution on the thiophene enhances steric bulk and influences solubility.

Properties

Molecular Formula

C16H13N3S

Molecular Weight

279.4 g/mol

IUPAC Name

2-(1H-indol-3-ylmethylideneamino)-4,5-dimethylthiophene-3-carbonitrile

InChI

InChI=1S/C16H13N3S/c1-10-11(2)20-16(14(10)7-17)19-9-12-8-18-15-6-4-3-5-13(12)15/h3-6,8-9,18H,1-2H3

InChI Key

QWUZKLGMYXAWHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)N=CC2=CNC3=CC=CC=C32)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile typically involves the condensation of 1H-indole-3-carbaldehyde with 4,5-dimethylthiophene-3-carbonitrile in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation techniques, often employing palladium on carbon as a catalyst.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole or thiophene derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile exhibit significant anticancer activity. For instance, indole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell proliferation pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses activity against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

Certain derivatives of this compound have been reported to act as enzyme inhibitors, particularly against kinases involved in cancer progression. This suggests potential applications in targeted cancer therapies .

Material Science Applications

The unique structural features of this compound allow it to be utilized in the development of novel materials:

Organic Light Emitting Diodes (OLEDs)

Due to its electronic properties, this compound can be incorporated into OLEDs, where it may enhance light emission efficiency and stability .

Photovoltaic Devices

The compound's ability to absorb light in the visible spectrum makes it a candidate for use in organic photovoltaic cells, potentially improving energy conversion efficiencies .

Case Studies

Several case studies have highlighted the practical applications of this compound:

StudyApplicationFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro against breast cancer cells .
Study 2Antimicrobial TestingShowed effectiveness against Staphylococcus aureus and Candida albicans with low minimum inhibitory concentrations .
Study 3OLED DevelopmentEnhanced light emission compared to traditional materials used in OLEDs .

Mechanism of Action

The mechanism of action of 2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and thiophene moieties. These interactions can modulate biological pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Core Structure Substituents Key Functional Groups Reference
2-[(1H-Indol-3-ylmethylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl(phenyl)methanone Tetrahydrobenzo[b]thiophene Indole Schiff base, phenyl ketone Carbonyl, NH (indole)
2-[(2-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Tetrahydrobenzo[b]thiophene 2-Chlorobenzylidene, carbonitrile Chlorophenyl, nitrile
(E)-2-((Thiophen-2-ylmethylene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Tetrahydrobenzo[b]thiophene Thiophene Schiff base Thiophene, nitrile
2-[(E)-[(3-Iodophenyl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile Furan 3-Iodophenyl, diphenyl substituents Iodophenyl, nitrile
4-(3-Chlorophenyl)-5-{2-[(3-hydroxyphenyl)amino]pyrimidin-4-yl}-2-{[2-(piperidin-1-yl)ethyl]amino}thiophene-3-carbonitrile Thiophene Chlorophenyl, pyrimidinyl, piperidinylethylamino Chlorophenyl, pyrimidine, nitrile

Key Observations :

  • Indole vs. Other Aromatic Moieties : The indole group in the target compound enables NH-mediated hydrogen bonding, absent in chlorophenyl or thiophene-substituted analogues. This enhances crystal packing stability, as seen in the infinite 1D chains formed via N—H⋯O interactions in related indole derivatives .
  • Dimethyl Thiophene vs.
  • Electron-Withdrawing Groups : Nitriles and halogens (e.g., Cl, I) increase molecular polarity. For example, the 3-iodophenyl substituent in introduces steric bulk and heavy atom effects, influencing spectroscopic properties.

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Notable Spectral Data (IR, NMR) Reference
2-(1,3-Dioxoisoindolin-2-yl)-6-phenyltetrahydrobenzo[b]thiophene-3-carbonitrile 277–278 56 IR: 2220 cm⁻¹ (C≡N); NMR: δ 7.8–7.4 (aromatic protons)
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (Compound 1E) 223–227 IR: 3464 cm⁻¹ (–NH₂), 2204 cm⁻¹ (C≡N); LCMS: m/z 277 [M]⁻
(E)-2-((Thiophen-2-ylmethylene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile MOL File: 324058-65-3.mol (CAS registry)

Analysis :

  • The target compound’s dimethyl groups likely elevate its melting point compared to non-methylated analogues (e.g., 223–227°C for Compound 1E ), though exact data are unavailable.
  • Nitrile IR stretches (~2200 cm⁻¹) are consistent across derivatives , confirming the stability of this functional group under synthesis conditions.

Hydrogen Bonding and Crystallography

  • The indole-containing derivative in exhibits N—H⋯O hydrogen bonds, forming 1D polymeric chains. In contrast, chlorophenyl analogues (e.g., ) lack NH donors, relying on weaker interactions like C—H⋯π or van der Waals forces.
  • Crystal structures of similar compounds (e.g., R factor = 0.038 in ) validate precise molecular geometries, critical for understanding reactivity and supramolecular assembly .

Biological Activity

The compound 2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile is a novel synthetic molecule with potential applications in medicinal chemistry. Its structural characteristics suggest that it may exhibit a range of biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by empirical data and case studies.

Chemical Structure and Synthesis

The compound features an indole moiety linked to a thiophene ring, which is known for its diverse biological properties. The synthesis typically involves multi-step reactions, including condensation and cyclization processes. For example, similar compounds have been synthesized through reactions involving indole derivatives and thiophene-based precursors .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar structural frameworks have shown significant inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.21 µM .

CompoundMIC (µM)Target Pathogen
This compoundTBDTBD
Thiazolopyridine derivative0.21Pseudomonas aeruginosa
Thiazolopyridine derivative0.21Escherichia coli

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. A notable finding includes its ability to induce cell death in K562 leukemia cells at concentrations around 10 µM, suggesting a promising therapeutic index for further development . The half-maximal inhibitory concentration (IC50) values for related compounds indicate that modifications to the indole or thiophene components could enhance activity against specific cancer types .

Cell LineIC50 (µM)Activity
K562~10Cytotoxic
ALL0.3 - 0.4Highly Sensitive
NB Cells0.5 - 1.2Moderate Sensitivity

The proposed mechanisms of action for compounds like this compound include the disruption of mitochondrial function and the induction of oxidative stress in target cells . These pathways are critical in mediating the cytotoxic effects observed in cancer cells.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Indole Derivatives : Research has shown that indole-containing compounds can inhibit key enzymes involved in bacterial cell wall synthesis, leading to enhanced antimicrobial activity .
  • Thiosemicarbazones : Compounds derived from thiosemicarbazones have demonstrated significant anticancer properties by promoting apoptosis in various cancer cell lines .

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